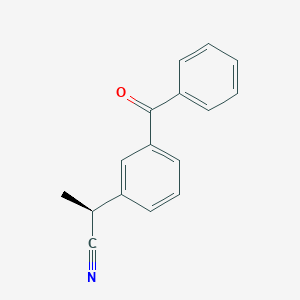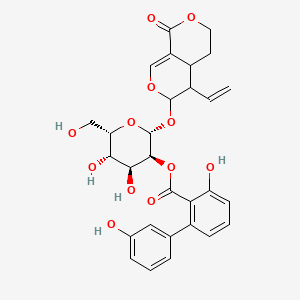
Amaropanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amaropanin is a naturally occurring compound found in certain medicinal plants. It is known for its diverse biological activities and potential therapeutic applications. This compound has garnered significant interest in the scientific community due to its unique chemical structure and promising pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amaropanin involves several steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Purification: The final product is purified using techniques like chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis: Using industrial reactors to carry out the synthesis reactions.
Continuous monitoring: Ensuring the reaction conditions are maintained for optimal yield.
Purification and quality control: Employing large-scale chromatography and other purification techniques to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Amaropanin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Amaropanin has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Amaropanin involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating signaling pathways: It influences various signaling pathways, leading to changes in gene expression and cellular responses.
Inhibiting enzymes: this compound can inhibit certain enzymes, thereby affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Amaropanin is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Amarogentin and Swertiamarin share structural similarities with this compound.
Uniqueness: this compound exhibits distinct biological activities and pharmacological properties that set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
52811-25-3 |
|---|---|
Molekularformel |
C29H30O12 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6S)-2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-hydroxy-6-(3-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C29H30O12/c1-2-16-18-9-10-37-26(35)19(18)13-38-28(16)41-29-25(24(34)23(33)21(12-30)39-29)40-27(36)22-17(7-4-8-20(22)32)14-5-3-6-15(31)11-14/h2-8,11,13,16,18,21,23-25,28-34H,1,9-10,12H2/t16?,18?,21-,23+,24-,25-,28?,29+/m0/s1 |
InChI-Schlüssel |
KOVJNHVDYMZQCP-WEWAHAGASA-N |
Isomerische SMILES |
C=CC1C2CCOC(=O)C2=COC1O[C@@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)OC(=O)C4=C(C=CC=C4O)C5=CC(=CC=C5)O |
Kanonische SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=CC=C4O)C5=CC(=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


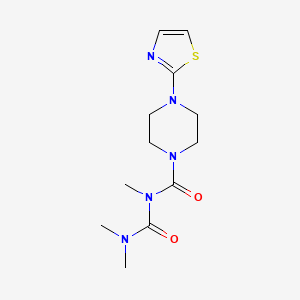


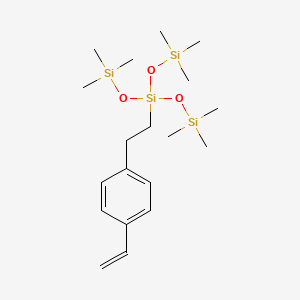


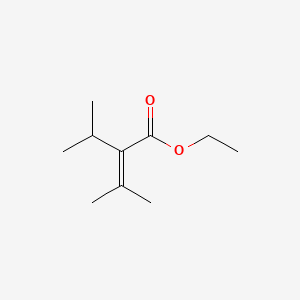
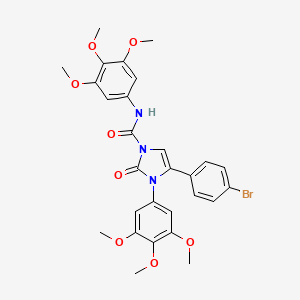

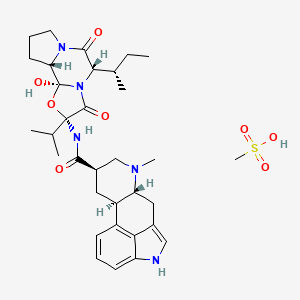
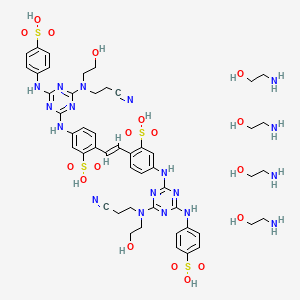

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide](/img/structure/B12764674.png)
